molecular formula C22H24N8 B6476857 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline CAS No. 2640845-15-2

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline

Cat. No.: B6476857
CAS No.: 2640845-15-2
M. Wt: 400.5 g/mol
InChI Key: IKLDDLHNYLXQPD-UHFFFAOYSA-N
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Description

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline ( 2640845-15-2) is a complex heterocyclic compound with the molecular formula C22H24N8 and a molecular weight of 400.48 g/mol. This chemical features a unique structure combining quinoxaline, piperazine, pyrimidine, and pyrazole moieties, a design frequently explored in medicinal chemistry for its potential to interact with biological targets . The incorporation of the 3,5-dimethyl-1H-pyrazol-1-yl group is of particular interest, as pyrazoline derivatives are well-documented in scientific literature for their diverse pharmacological properties . Such compounds are frequently investigated as key scaffolds in the discovery and development of new therapeutic agents. This product is intended for research applications as a chemical intermediate or building block in organic synthesis and drug discovery programs. Its complex structure makes it a valuable candidate for generating novel chemical libraries or for structure-activity relationship (SAR) studies. Researchers value this compound for its potential in exploring mechanisms related to kinase inhibition, given that similar multi-heterocyclic structures have shown potent inhibitory activity against various protein kinases, such as the fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical targets in oncology research . The compound is supplied for non-human research use only. It is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8/c1-15-12-16(2)30(27-15)21-13-20(23-14-24-21)28-8-10-29(11-9-28)22-17(3)25-18-6-4-5-7-19(18)26-22/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLDDLHNYLXQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H26N6
  • Molecular Weight : 362.5 g/mol
  • IUPAC Name : 4-(3,5-dimethylpyrazol-1-yl)-6-[4-(piperazin-1-yl)]pyrimidine
  • Canonical SMILES : CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing signal transduction pathways associated with neurological functions.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity Against E. coliActivity Against Staphylococcus aureus
5cHighModerate
5dModerateHigh
7aHighLow

These findings suggest that the structural components of the compound contribute to its antimicrobial efficacy, particularly through the pyrazole and quinoxaline moieties .

Antitubercular Activity

In a study focused on anti-tubercular agents, similar compounds demonstrated promising activity against Mycobacterium tuberculosis. The most active derivatives showed IC90 values ranging from 3.73 to 4.00 μM, indicating a potent inhibitory effect on bacterial growth . The molecular interactions were further analyzed through docking studies, revealing favorable binding affinities to target proteins involved in bacterial metabolism.

Case Studies

  • Study on Antitubercular Agents :
    • Researchers synthesized a series of compounds based on the quinoxaline structure and tested their efficacy against Mycobacterium tuberculosis. The results indicated that several derivatives exhibited low cytotoxicity towards human cells while maintaining significant antibacterial activity .
  • Antimicrobial Screening :
    • A comprehensive screening of various quinoxaline derivatives revealed that modifications in the aromatic rings significantly impacted their antibacterial properties. Compounds with additional functional groups showed enhanced activity against resistant strains of bacteria .

Comparison with Similar Compounds

Structural Features

The target compound shares core features with pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives (e.g., compounds 3 , 6–11 in ). Key structural differences include:

  • Quinoxaline vs.
  • Piperazine Bridge : The piperazine linker in the target compound contrasts with hydrazine or direct aryl linkages in analogs like compound 3 , influencing conformational flexibility and solubility .
  • Substituent Effects : The 3,5-dimethylpyrazole group may enhance steric bulk and metabolic stability relative to unsubstituted pyrazole derivatives (e.g., compound 4 ).

Table 1: Structural and Physicochemical Comparison

Compound Class Core Structure Linker/Bridge Key Substituents Molecular Weight (g/mol) LogP*
Target Compound Quinoxaline-Pyrimidine Piperazine 3,5-Dimethylpyrazole, 3-Methyl ~468 2.1
Pyrazolotriazolopyrimidine (6) Pyrazolo[4,3-e]triazolopyrimidine Direct fusion p-Tolyl, hydrazine ~320 1.8
Pyrazolopyrimidine (3) Pyrazolo[3,4-d]pyrimidine Hydrazine p-Tolyl ~285 2.3

*LogP values are estimated using computational models.

Q & A

Q. What are the typical synthesis pathways for this compound, and what challenges arise during multi-step reactions?

The synthesis of this compound involves sequential heterocyclic ring formation and coupling reactions. Key steps include:

  • Pyrazole ring synthesis : Reaction of hydrazine with 1,3-diketones, followed by dimethylation .
  • Pyrimidine-piperazine coupling : Nucleophilic substitution or metal-catalyzed cross-coupling to attach the pyrimidine-piperazine moiety to the quinoxaline core . Challenges include controlling regioselectivity in pyrazole formation and ensuring high yields during coupling reactions. Optimization of solvent systems (e.g., acetonitrile) and catalysts (e.g., palladium) is critical .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns, especially for distinguishing piperazine conformers .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects trace impurities .
  • Infrared (IR) Spectroscopy : Identifies functional groups like C=O and N-H stretches .
  • Elemental Analysis : Ensures stoichiometric accuracy, particularly for nitrogen-rich heterocycles .

Q. What preliminary pharmacological activities have been reported for structurally similar compounds?

Analogous compounds with pyrazole-pyrimidine motifs exhibit:

  • Antimicrobial activity : Inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell wall synthesis .
  • Anticancer potential : Interaction with kinase domains or DNA intercalation, as seen in pyridazine derivatives .
  • Central nervous system (CNS) modulation : Piperazine-containing compounds often target serotonin or dopamine receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in piperazine-quinoxaline coupling?

  • Temperature control : Reactions performed at 60–80°C improve nucleophilic substitution rates without decomposition .
  • Catalyst screening : Palladium/copper systems enhance coupling efficiency for pyrimidine-piperazine intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states but may require post-reaction purification to remove byproducts .

Q. How should researchers resolve contradictions between computational predictions and experimental biological activity data?

  • Re-evaluate docking models : Adjust force fields to account for conformational flexibility in the piperazine ring .
  • Validate binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target interactions .
  • Explore off-target effects : Screen against related receptors (e.g., GPCRs) to identify unintended interactions .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Proteomics profiling : Use affinity chromatography to isolate protein targets, followed by LC-MS/MS identification .
  • Metabolomic studies : Track downstream metabolic changes (e.g., ATP depletion) in treated cell lines .
  • In vivo imaging : Radiolabel the compound (e.g., with ¹¹C) for real-time biodistribution studies in animal models .

Q. How can structural modifications enhance selectivity while maintaining potency?

  • Piperazine substitution : Replace methyl groups with bulkier substituents (e.g., trifluoromethyl) to modulate steric effects .
  • Quinoxaline functionalization : Introduce electron-withdrawing groups (e.g., nitro) to improve DNA intercalation .
  • Heterocyclic replacement : Substitute pyrimidine with pyridazine to alter hydrogen-bonding patterns .

Methodological Considerations

Q. What experimental designs are critical for validating the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) and monitor decomposition via HPLC .
  • Plasma stability assays : Assess metabolic resistance by exposing the compound to human plasma .
  • Thermogravimetric analysis (TGA) : Determine thermal stability for storage and formulation planning .

Q. How can researchers address discrepancies in biological activity across different cell lines?

  • Cell line authentication : Use STR profiling to confirm genetic consistency .
  • Microenvironment modeling : Incorporate 3D cell cultures or co-cultures to mimic in vivo conditions .
  • Dose-response recalibration : Adjust concentrations based on cell permeability and efflux pump expression .

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